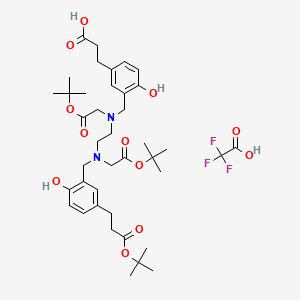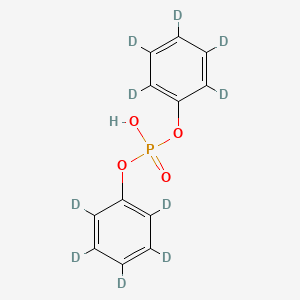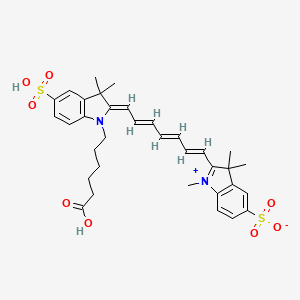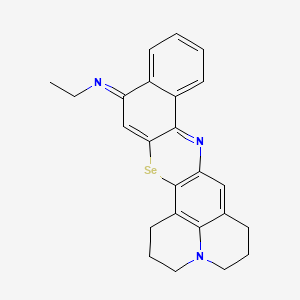
Photoacoustic contrast agent-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Photoacoustic contrast agent-2 is a specialized compound used in photoacoustic imaging, a hybrid imaging technique that combines optical and ultrasound imaging. This compound enhances the contrast in photoacoustic imaging, allowing for better visualization of biological tissues and molecular processes. It is particularly useful in biomedical research and clinical diagnostics due to its ability to provide high-resolution images at significant depths.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of photoacoustic contrast agent-2 involves several steps. One common method includes the use of organic dyes with long conjugated double bonds or ring structures. These dyes are synthesized through a series of chemical reactions, including condensation and cyclization reactions, under controlled conditions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves the precise control of temperature, pressure, and reaction time to achieve the desired product. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and concentration of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Photoacoustic contrast agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the this compound molecule. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Photoacoustic contrast agent-2 has a wide range of applications in scientific research:
Chemistry: Used in the study of molecular interactions and reaction mechanisms.
Biology: Employed in the visualization of cellular and subcellular structures.
Medicine: Utilized in the diagnosis and monitoring of diseases, such as cancer and cardiovascular conditions.
Industry: Applied in the development of new imaging technologies and diagnostic tools
Wirkmechanismus
The mechanism of action of photoacoustic contrast agent-2 involves the absorption of light energy, which is then converted into acoustic waves. This process, known as the photoacoustic effect, allows for the generation of high-resolution images. The molecular targets of this compound include chromophores within biological tissues, which absorb the light and produce the acoustic signals. The pathways involved in this process include the excitation of electrons and the subsequent release of energy as sound waves .
Vergleich Mit ähnlichen Verbindungen
Photoacoustic contrast agent-2 is unique in its ability to provide high contrast and resolution in photoacoustic imaging. Similar compounds include:
Indocyanine Green: Used for blood flow imaging but has limitations in targeting specific tissues.
Gold Nanoparticles: Provide excellent contrast but may have issues with biocompatibility.
Semiconducting Polymeric Nanoparticles: Offer good contrast and biocompatibility but may be more complex to synthesize
Eigenschaften
Molekularformel |
C24H23N3Se |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
N-ethyl-3-selena-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine |
InChI |
InChI=1S/C24H23N3Se/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3 |
InChI-Schlüssel |
JRALKXWBHWGNRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C1C=C2C(=NC3=C([Se]2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




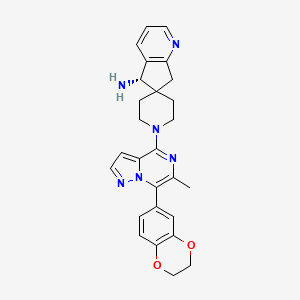
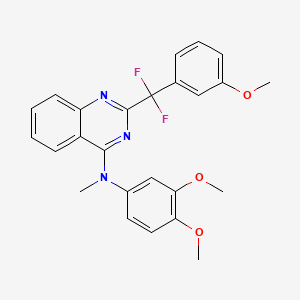
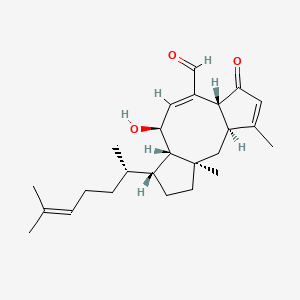
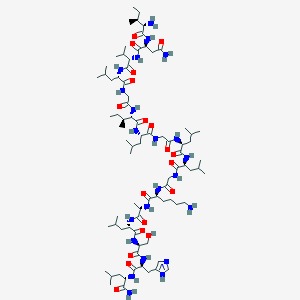
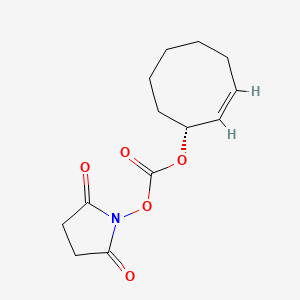
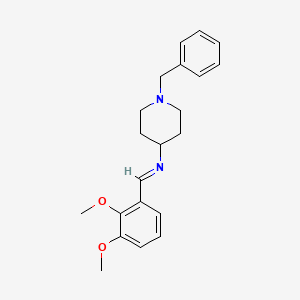

![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)

